2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]amino]acetic acid 2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 158584-07-7
VCID: VC0235415
InChI: InChI=1S/C78H101N17O22/c1-45(2)36-57(74(107)86-53(70(103)84-44-68(100)101)20-11-13-33-82-52-27-24-49(94(112)113)41-62(52)95(114)115)85-66(98)43-83-71(104)58(37-46-16-6-4-7-17-46)90-75(108)59(38-47-18-8-5-9-19-47)91-73(106)54(28-30-64(80)96)87-72(105)55(29-31-65(81)97)88-77(110)61-23-15-35-93(61)78(111)56(21-10-12-32-79)89-76(109)60-22-14-34-92(60)67(99)39-48-40-69(102)117-63-42-50(116-3)25-26-51(48)63/h4-9,16-19,24-27,40-42,45,53-61,82H,10-15,20-23,28-39,43-44,79H2,1-3H3,(H2,80,96)(H2,81,97)(H,83,104)(H,84,103)(H,85,98)(H,86,107)(H,87,105)(H,88,110)(H,89,109)(H,90,108)(H,91,106)(H,100,101)/t53-,54-,55-,56-,57-,58-,59-,60-,61-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC
Molecular Formula: C78H101N17O22
Molecular Weight: 1628.7 g/mol

2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]amino]acetic acid

CAS No.: 158584-07-7

Main Products

VCID: VC0235415

Molecular Formula: C78H101N17O22

Molecular Weight: 1628.7 g/mol

2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]amino]acetic acid - 158584-07-7

CAS No. 158584-07-7
Product Name 2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]amino]acetic acid
Molecular Formula C78H101N17O22
Molecular Weight 1628.7 g/mol
IUPAC Name 2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]amino]acetic acid
Standard InChI InChI=1S/C78H101N17O22/c1-45(2)36-57(74(107)86-53(70(103)84-44-68(100)101)20-11-13-33-82-52-27-24-49(94(112)113)41-62(52)95(114)115)85-66(98)43-83-71(104)58(37-46-16-6-4-7-17-46)90-75(108)59(38-47-18-8-5-9-19-47)91-73(106)54(28-30-64(80)96)87-72(105)55(29-31-65(81)97)88-77(110)61-23-15-35-93(61)78(111)56(21-10-12-32-79)89-76(109)60-22-14-34-92(60)67(99)39-48-40-69(102)117-63-42-50(116-3)25-26-51(48)63/h4-9,16-19,24-27,40-42,45,53-61,82H,10-15,20-23,28-39,43-44,79H2,1-3H3,(H2,80,96)(H2,81,97)(H,83,104)(H,84,103)(H,85,98)(H,86,107)(H,87,105)(H,88,110)(H,89,109)(H,90,108)(H,91,106)(H,100,101)/t53-,54-,55-,56-,57-,58-,59-,60-,61-/m0/s1
Standard InChIKey NBJBFKVCPBJQMR-APKOLTMOSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC
SMILES CC(C)CC(C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC
Canonical SMILES CC(C)CC(C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC
Sequence PKPQQFFGLXG
Synonyms (7-methoxycoumarin-4-yl)acetyl-prolyl-lysyl-prolyl-glutaminyl-glutaminyl-phenylalanyl-phenylalanyl-glycyl-leucyl-(2,4-dinitrophenyl)lysyl-glycine
Mca-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Lys(Dnp)-Gly
NFF 1
NFF-1
PubChem Compound 16131106
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator